Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure. This compound features a spiro[4.4]nona-2,7-diene core, which is a bicyclic system where two rings share a single atom. The presence of multiple functional groups, including nitro, phenyl, and dithia, makes it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spiro Core: The spiro[4.4]nona-2,7-diene core can be synthesized through a Diels-Alder reaction between a diene and a dienophile. This step often requires high temperatures and a catalyst to proceed efficiently.
Introduction of Functional Groups: Subsequent steps involve the introduction of the nitro, phenyl, and dithia groups. This can be achieved through nitration, Friedel-Crafts alkylation, and thiolation reactions, respectively.
Esterification: The final step involves esterification to introduce the diethyl ester groups. This is typically done using ethanol and an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and nitro groups, respectively. Common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, RSH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated derivatives, substituted phenyl derivatives
Scientific Research Applications
Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of nitro and dithia groups suggests it may interact with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical lead compound. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The dithia group may form disulfide bonds with thiol-containing proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Spiro[4.4]nona-2,7-diene derivatives: These compounds share the spiro core but differ in the functional groups attached.
Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit similar reactivity and biological activity.
Dithia compounds: Molecules containing sulfur atoms in their structure, which can form similar interactions with biological targets.
Uniqueness
Diethyl 8-methyl-1-(3-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is unique due to its combination of functional groups and spiro structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H22N4O6S2 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
diethyl 8-methyl-4-(3-nitrophenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C23H22N4O6S2/c1-4-32-21(28)19-15(3)25(16-10-7-6-8-11-16)23(34-19)26(24-20(35-23)22(29)33-5-2)17-12-9-13-18(14-17)27(30)31/h6-14H,4-5H2,1-3H3 |
InChI Key |
ZRADIRNPXJTTMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OCC)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Origin of Product |
United States |
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